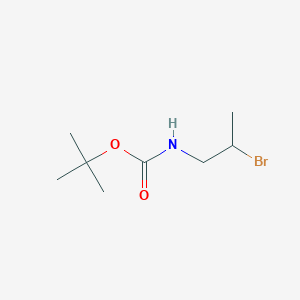

N-Boc-2-bromo-1-propanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFDEFLMWSUKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121102-88-3 | |

| Record name | tert-butyl (2-bromopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-bromo-1-propanamine, also known by its IUPAC name tert-butyl (2-bromopropyl)carbamate, is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a protected amine and a reactive alkyl bromide, allows for its versatile incorporation into a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound is a stable, solid compound under standard conditions.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, while the bromine atom serves as a good leaving group for various nucleophilic substitution reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆BrNO₂ | [2] |

| Molecular Weight | 238.12 g/mol | [2] |

| CAS Number | 121102-88-3 | [2] |

| IUPAC Name | tert-butyl (2-bromopropyl)carbamate | [2] |

| Appearance | Low Melting Off-White Solid | [3] |

| Boiling Point (Predicted) | 273.2 ± 23.0 °C | [4] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.82 ± 0.46 | [4] |

| Storage Temperature | 2-8°C | [4] |

Solubility

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate.[5]

-

Likely soluble in: Methanol, Tetrahydrofuran, and other common organic solvents.

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 2-bromo-1-propanamine with a tert-butyloxycarbonyl (Boc) group. A general and widely used method for Boc protection is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related compound, N-Boc-2-bromoethylamine.[5]

Materials:

-

2-Bromo-1-propanamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-propanamine hydrobromide in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution to neutralize the hydrobromide salt and act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the mixture to quench any remaining Boc₂O and dissolve the triethylamine hydrobromide salt.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by NMR and mass spectrometry.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the two functional groups: the Boc-protected amine and the secondary alkyl bromide.

-

N-Boc Group: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free amine. This orthogonality makes it a valuable tool in multi-step syntheses.

-

Alkyl Bromide: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at this position through Sₙ2 reactions. Common nucleophiles include azides, cyanides, thiols, and various carbon nucleophiles.

A general workflow for the utilization of this compound in a synthetic pathway is depicted below.

Caption: Synthetic utilization of this compound.

Analytical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum would exhibit characteristic signals for the different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -C(CH₃ )-Br | ~1.7 | Doublet | 3H |

| -CH ₂-NHBoc | ~3.3-3.6 | Multiplet | 2H |

| -CH(CH )-Br | ~4.1 | Multiplet | 1H |

| -NH -Boc | ~5.0 | Broad singlet | 1H |

| -C(CH₃ )₃ | ~1.4 | Singlet | 9H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information about the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C H₃-CH-Br | ~25 |

| C H₂-NHBoc | ~50 |

| C H-Br | ~55 |

| C (CH₃)₃ | ~80 |

| C (CH₃)₃ | ~28 |

| C =O | ~156 |

The logical workflow for the structural analysis of this compound using NMR is outlined below.

Caption: Workflow for NMR-based structural confirmation.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its ability to introduce a protected aminopropyl backbone with a handle for further functionalization makes it a versatile tool for medicinal chemists. While specific signaling pathways directly involving this compound are not documented, its utility is evident in its incorporation into molecules designed to interact with various biological targets. For instance, related N-Boc protected bromoalkanes are used in the synthesis of enzyme inhibitors and receptor modulators.[6]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for synthetic and medicinal chemistry. Its well-defined chemical properties, predictable reactivity, and versatile nature make it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, from its physical properties and synthesis to its analytical characterization and applications. It is intended to serve as a practical resource for scientists and researchers, facilitating its effective and safe use in the laboratory.

References

- 1. Tert-butyl (2-bromopropyl)carbamate | C8H16BrNO2 | CID 14458310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: tert-Butyl (2-Bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromopropyl)carbamate, a key building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical structure, physicochemical properties, and a proposed synthesis protocol. Furthermore, it presents predicted spectroscopic data to aid in the characterization of this compound. The information is structured to be a practical resource for laboratory work and further research applications.

Chemical Structure and Properties

tert-Butyl (2-bromopropyl)carbamate, also known by its IUPAC name tert-butyl N-(2-bromopropyl)carbamate and synonymously as N-Boc-2-bromo-1-propanamine, is a carbamate-protected amine containing a bromine atom on the propyl chain.[1][2] This bifunctional nature makes it a versatile intermediate for the introduction of an aminopropyl moiety with a reactive handle for further chemical transformations.

Chemical Structure:

Caption: Chemical structure of tert-butyl (2-bromopropyl)carbamate.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 121102-88-3 | [1] |

| Molecular Formula | C₈H₁₆BrNO₂ | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| IUPAC Name | tert-butyl N-(2-bromopropyl)carbamate | [1] |

| Synonyms | This compound | [1] |

| Appearance | Predicted to be a solid or oil | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis

2.1. Proposed Synthesis of 2-Bromopropylamine Hydrobromide (Precursor)

The synthesis of 2-bromopropylamine hydrobromide can be adapted from the established method for producing 2-bromoethylamine hydrobromide from ethanolamine.[4] This involves the reaction of 1-amino-2-propanol with hydrobromic acid.

Experimental Protocol (Predicted):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-amino-2-propanol.

-

Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess hydrobromic acid and water under reduced pressure.

-

The resulting crude 2-bromopropylamine hydrobromide can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

2.2. Proposed Synthesis of tert-Butyl (2-Bromopropyl)carbamate

The final product is synthesized by the reaction of 2-bromopropylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol (Predicted):

-

Dissolve 2-bromopropylamine hydrobromide in a suitable solvent, such as dichloromethane or a mixture of water and a water-miscible organic solvent like dioxane or acetonitrile.[1]

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrobromide salt and to act as a scavenger for the acid formed during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Upon completion, perform an aqueous workup. If using a water-immiscible organic solvent, wash the organic layer sequentially with a weak acid (e.g., dilute HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tert-butyl (2-bromopropyl)carbamate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Workflow:

References

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. This compound 95% | CAS: 121102-88-3 | AChemBlock [achemblock.com]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]

Technical Guide: N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-bromo-1-propanamine, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, applications, and general experimental considerations.

Core Compound Data

This compound, also known by its IUPAC name tert-butyl (2-bromopropyl)carbamate, is a carbamate-protected amine that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its key quantitative data are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 238.12 g/mol , 238.13 g/mol | [1][2] |

| Chemical Formula | C8H16BrNO2 | [1][2] |

| CAS Number | 121102-88-3 | [1][2] |

| Purity | Typically ≥95% | [1] |

| Boiling Point (Predicted) | 273.2 ± 23.0 °C | [2] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.82 ± 0.46 | [2] |

| Storage Temperature | 2-8°C | [2] |

Chemical Structure and Synthesis Workflow

The structure of this compound features a propane backbone with a bromine atom at the second position and a Boc-protected amine at the first position. This structure makes it a versatile synthetic building block.

Chemical structure of this compound.

The general utility of this compound in drug development stems from its role as a pharmaceutical intermediate.[2][] A typical workflow involves its incorporation into a lead compound, followed by deprotection of the amine for further functionalization.

General workflow for the use of this compound in drug development.

Experimental Protocols and Considerations

N-Boc Protection of Amines (General Protocol)

The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[4] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine, sodium bicarbonate, or not always required)[5]

-

Solvent (e.g., dichloromethane, tetrahydrofuran, or aqueous/biphasic systems)[5]

General Procedure:

-

Dissolve the amine in a suitable solvent.

-

Add the base, if required, to neutralize any amine salts or to facilitate the reaction.

-

Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by an appropriate method such as thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting N-Boc protected amine, typically by column chromatography.

To improve yields, catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.[5]

N-Boc Deprotection (General Protocol)

The removal of the Boc group is commonly accomplished under acidic conditions.[4]

Materials:

-

N-Boc protected amine

-

Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent)

-

Solvent (e.g., dichloromethane, dioxane)

General Procedure:

-

Dissolve the N-Boc protected amine in a suitable solvent.

-

Add the acid and stir the mixture at room temperature. The reaction is often rapid.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, remove the excess acid and solvent, often by evaporation under reduced pressure. The product is typically obtained as the corresponding amine salt.

-

If the free amine is desired, a basic workup can be performed.

Recent studies have also explored thermal deprotection of N-Boc protected amines in continuous flow systems, which can offer advantages in terms of efficiency and safety for certain applications.[6]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[2] The Boc-protected amine allows for selective reactions at other sites of a molecule. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of this three-carbon unit into a larger molecular scaffold. Following the desired synthetic transformations, the Boc group can be removed to reveal a primary amine, which can then be further functionalized. This strategy is fundamental in building the complex architectures of modern therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling halogenated organic compounds and carbamates should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is 2-8°C.[2]

-

In case of fire: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam for extinction.[10] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10]

References

- 1. This compound 95% | CAS: 121102-88-3 | AChemBlock [achemblock.com]

- 2. This compound CAS#: 121102-88-3 [m.chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Boc-1-broMo-2-Methyl-2-propanaMine | 1391026-60-0 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Synthesis of N-Boc-2-bromo-1-propanamine from Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis for N-Boc-2-bromo-1-propanamine, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid, L-alanine. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic pathway and workflow.

Introduction

This compound is a key intermediate in the synthesis of various chiral molecules, particularly in the development of novel therapeutic agents. The presence of the Boc-protecting group on the amine and a reactive bromide allows for sequential and site-selective modifications. The synthetic route described herein starts from L-alanine, leveraging its inherent chirality to produce the target molecule with a defined stereochemistry. The overall transformation involves four key steps: esterification of the carboxylic acid, protection of the amine group, reduction of the ester to a primary alcohol, and subsequent conversion of the alcohol to the desired bromide.

Overall Synthetic Pathway

The synthesis of this compound from L-alanine is a four-step process. The logical progression of this synthesis is outlined below.

Caption: Overall synthetic workflow from L-Alanine.

Experimental Protocols

This section provides detailed methodologies for each step of the synthesis.

Step 1: Esterification of L-Alanine

This step converts L-alanine to its methyl ester hydrochloride to protect the carboxylic acid functionality.

Protocol:

-

To a 2 L three-neck flask, add 107 g of L-alanine and 600 mL of methanol.

-

Mechanically stir the mixture and cool it in an ice bath.

-

Slowly add 131 mL of thionyl chloride dropwise to the stirred suspension. A gas absorption device should be in place.

-

After the addition is complete, heat the reaction to reflux for 5-8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Wash the resulting residue with toluene (3 x 120 mL) and evaporate the remaining toluene under reduced pressure to yield L-alanine methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection of L-Alanine Methyl Ester

The amino group of the L-alanine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

In a 2 L three-neck flask, combine 167 g of L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1 L of dichloromethane.

-

Slowly add 313 g of di-tert-butyl dicarbonate to the mixture, followed by an additional 200 mL of dichloromethane.

-

Stir the reaction at room temperature for 5 hours.

-

Monitor the reaction completion using TLC.

-

Upon completion, quench the reaction with water.

-

Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 500 mL).

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-Boc-L-alanine methyl ester as a red liquid.

Step 3: Reduction of N-Boc-L-Alanine Methyl Ester

The methyl ester is reduced to a primary alcohol using sodium borohydride.

Protocol:

-

To a 2 L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran.

-

Cool the mixture in an ice bath and stir for 30 minutes.

-

Add 92 g of sodium borohydride in portions.

-

Slowly add a solution of 224 g of N-Boc-L-alanine methyl ester dissolved in 200 mL of tetrahydrofuran.

-

Gradually raise the temperature to 70°C and maintain for 15-20 hours.

-

Monitor the reaction completion using TLC.

-

After completion, pour the reaction mixture into a large volume of ice water and filter the solid residue.

-

Wash the residue with dichloromethane (3 x 500 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 1 L).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield N-Boc-L-alaninol as a white solid.

Step 4: Bromination of N-Boc-L-Alaninol (Appel Reaction)

The hydroxyl group of N-Boc-L-alaninol is converted to a bromide. The Appel reaction is a suitable method for this transformation and is known to proceed with inversion of stereochemistry.[1][2]

General Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alaninol (1 equivalent) and triphenylphosphine (1.2-1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add carbon tetrabromide (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reactants and Products

| Step | Starting Material | Product | Molecular Formula (Product) | Molecular Weight (Product) |

| 1 | L-Alanine | L-Alanine Methyl Ester HCl | C₄H₁₀ClNO₂ | 139.58 g/mol |

| 2 | L-Alanine Methyl Ester HCl | N-Boc-L-Alanine Methyl Ester | C₉H₁₇NO₄ | 203.24 g/mol |

| 3 | N-Boc-L-Alanine Methyl Ester | N-Boc-L-Alaninol | C₈H₁₇NO₃ | 175.23 g/mol |

| 4 | N-Boc-L-Alaninol | This compound | C₈H₁₆BrNO₂ | 238.12 g/mol |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) |

| 1 | Thionyl Chloride | Methanol | Reflux | 5-8 h | ~99% |

| 2 | (Boc)₂O, Triethylamine | Dichloromethane | Room Temp. | 5 h | ~92% |

| 3 | NaBH₄, CaCl₂ | Methanol, THF | 70°C | 15-20 h | ~96% |

| 4 | CBr₄, PPh₃ | Dichloromethane | 0°C to Room Temp. | 2-4 h | Variable |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (d₆-DMSO) δ (ppm) | ¹³C NMR |

| L-Alanine Methyl Ester HCl | 8.71 (s, 1H), 8.52 (s, 2H), 3.71-4.05 (m, 1H), 3.36-3.46 (s, 3H), 1.19-1.62 (d, 3H)[3] | Data not available |

| N-Boc-L-Alanine Methyl Ester | 7.26-7.28 (d, 1H), 3.86-4.18 (m, 1H), 3.61 (s, 3H), 1.33-1.37 (s, 9H), 0.97-1.02 (d, 3H)[3] | Data not available |

| N-Boc-L-Alaninol | 6.48-6.51 (d, 1H), 4.56-4.59 (m, 1H), 3.47-3.61 (m, 1H), 3.26-3.45 (m, 1H), 3.11-3.18 (m, 1H), 1.47 (s, 9H), 0.85-0.96 (d, 3H)[3] | Data not available |

| This compound | Data not available | Data not available |

Mandatory Visualizations

Reaction Mechanism Diagrams

The following diagrams illustrate the key transformations in the synthesis.

Caption: Esterification and N-Boc protection of L-Alanine.

Caption: Reduction of the methyl ester to a primary alcohol.

Caption: Bromination of N-Boc-L-Alaninol.

Conclusion

The synthesis of this compound from L-alanine is a robust and scalable process that provides access to a valuable chiral building block. The methodologies presented in this guide are based on established chemical transformations and can be adapted for various research and development applications. Careful execution of each step and appropriate analytical monitoring are crucial for achieving high yields and purity of the final product.

References

Spectroscopic Profile of N-Boc-2-bromo-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-2-bromo-1-propanamine, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound verification and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₆BrNO₂. The molecular weight is 238.12 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in the molecule. A PhD thesis from the University of Parma reports the following ¹H-NMR data (400 MHz, CDCl₃): δ 5.03 (bs, 1H), 4.19 (m, 1H), 3.53 (m, 1H), 3.31 (m, 1H), 1.67 (d, J = 4 Hz, 3H), 1.25 (s, 9H).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.03 | Broad Singlet | 1H | NH |

| 4.19 | Multiplet | 1H | CH-Br |

| 3.53 | Multiplet | 1H | CH₂-N (diastereotopic) |

| 3.31 | Multiplet | 1H | CH₂-N (diastereotopic) |

| 1.67 | Doublet | 3H | CH₃ |

| 1.25 | Singlet | 9H | C(CH₃)₃ (Boc) |

¹³C-NMR: While a specific experimental spectrum for this compound was not found in the available literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. A publication by Hancock et al. (2013) mentions the recording of ¹³C-NMR spectra for compounds synthesized in a similar manner, suggesting such data exists.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~50-60 | CH-Br |

| ~45-55 | CH₂-N |

| ~28 | C(CH₃)₃ (Boc) |

| ~20-25 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350 | N-H | Stretching |

| ~2975, 2930, 2870 | C-H (alkane) | Stretching |

| ~1680 | C=O (carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1160 | C-O (carbamate) | Stretching |

| ~600-700 | C-Br | Stretching |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound was not found, the expected fragmentation pattern can be deduced. The mass spectrum would likely show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragments would include the loss of the Boc group, the bromine atom, and various alkyl fragments. A publication by Hancock et al. (2013) indicates that mass spectra were obtained via Electrospray Ionization Time-of-Flight (ESI-TOF).

Expected m/z values:

-

[M]⁺: 237/239

-

[M - C₄H₈]⁺ (loss of isobutylene from Boc): 181/183

-

[M - Boc]⁺: 137/139

-

[M - Br]⁺: 158

-

[C₄H₉]⁺ (tert-butyl cation): 57

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Synthesis of this compound

A common method for the synthesis of N-Boc protected bromoalkanes involves the reaction of the corresponding bromoalkylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

2-Bromo-1-propanamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-bromo-1-propanamine hydrobromide in the chosen organic solvent.

-

Add the base (e.g., triethylamine) and stir the mixture at room temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

IR Spectroscopy

-

Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of N-Boc-2-bromo-1-propanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-bromo-1-propanamine, a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds to predict its solubility profile. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in their specific applications and outlines a typical synthetic workflow.

Predicted Solubility Profile

Based on the reported solubility of related N-Boc protected bromoalkanes, this compound is anticipated to be soluble in a variety of common organic solvents. For instance, the structurally similar tert-butyl N-(2-bromoethyl)carbamate is known to be soluble in chloroform, dichloromethane, and ethyl acetate.[1] Another related compound, tert-butyl 3-bromopropylcarbamate, is soluble in organic solvents such as dichloromethane and ethanol, with limited solubility in water.[2]

This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, as well as in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents such as hexanes is expected to be lower.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | Based on the solubility of tert-butyl N-(2-bromoethyl)carbamate.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | The Boc group and the overall polarity of the molecule suggest potential solubility. |

| Esters | Ethyl acetate | Soluble | Based on the solubility of tert-butyl N-(2-bromoethyl)carbamate.[1] |

| Alcohols | Methanol, Ethanol | Likely Soluble | Based on the solubility of tert-butyl 3-bromopropylcarbamate.[2] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents are known to dissolve a wide range of organic compounds. |

| Non-polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar nature of the carbamate and bromide functional groups would limit solubility. |

| Aqueous | Water | Insoluble | The hydrophobic tert-butyl group and the overall organic nature of the molecule suggest poor water solubility.[2] |

Experimental Protocols

For applications requiring precise concentration data, direct experimental determination of solubility is essential. The following protocol provides a reliable method for determining the approximate solubility of this compound in a specific organic solvent.

Protocol for Determining Solubility

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Small glass vials (e.g., 1.5 mL or 2 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Thermostatic shaker (optional, for temperature control)

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the chosen solvent to the vial (e.g., 100 µL).

-

Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes. Visually inspect the vial to see if all the solid has dissolved.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured aliquot of the solvent (e.g., 100 µL). Vortex the mixture again for 1-2 minutes.

-

Equilibration: Repeat the previous step until all the solid is fully dissolved. To ensure the solution is saturated, it is advisable to add the last portion of the solvent dropwise.

-

Calculation: Once the solid is completely dissolved, calculate the total volume of solvent used. The solubility can then be expressed in mg/mL or converted to a molar concentration.

-

Observation for Insolubility: If a significant volume of solvent has been added (e.g., > 2 mL for a 10 mg sample) and solid material remains, the compound can be considered sparingly soluble or insoluble in that solvent under the tested conditions.

Visualizations

Experimental Workflow for Synthesis

The synthesis of N-Boc protected amines, such as this compound, is a fundamental process in organic chemistry. The following diagram illustrates a general experimental workflow for the Boc protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O), which is a common method.

Caption: General experimental workflow for the Boc protection of an amine.

References

In-Depth Technical Guide on the Chirality of N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-bromo-1-propanamine is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its stereochemistry plays a crucial role in the biological activity and pharmacokinetic properties of derivative compounds. This technical guide provides a comprehensive overview of the chirality of this compound, including detailed protocols for the stereoselective synthesis of its enantiomers and methods for their analytical and preparative separation. The presented methodologies are based on established chemical principles and are intended to serve as a practical resource for researchers in the field.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom, giving rise to two enantiomers: (R)-N-Boc-2-bromo-1-propanamine and (S)-N-Boc-2-bromo-1-propanamine. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, such as enzymes and receptors, making stereochemical control paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making this compound a versatile intermediate for the introduction of a chiral 2-aminopropyl moiety.

Stereoselective Synthesis of (R)- and (S)-N-Boc-2-bromo-1-propanamine

The synthesis of enantiomerically enriched this compound can be achieved through the stereoselective reduction of a corresponding ketone or, more commonly, by starting from a chiral precursor. A robust and widely applicable method involves the use of enantiomerically pure amino acids as starting materials. Here, we detail a synthetic pathway starting from L-Alanine for the synthesis of (S)-N-Boc-2-bromo-1-propanamine and from D-Alanine for the (R)-enantiomer.

Experimental Protocol: Synthesis from Chiral Alanine

This protocol outlines the conversion of L-Alanine to (S)-N-Boc-2-bromo-1-propanamine. The same procedure can be followed with D-Alanine to obtain the (R)-enantiomer.

Step 1: Boc Protection of L-Alanine

-

Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Alanine.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve Boc-L-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add borane-tetrahydrofuran complex (1.5 eq, 1M solution in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give Boc-L-alaninol.

Step 3: Conversion of the Alcohol to the Bromide (Appel Reaction)

-

Dissolve Boc-L-alaninol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add carbon tetrabromide (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 3 hours.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-N-Boc-2-bromo-1-propanamine.

Data Presentation: Synthetic Yields and Enantiomeric Excess

The following table summarizes typical yields and enantiomeric excess (ee) values obtained for the synthesis of (S)-N-Boc-2-bromo-1-propanamine starting from L-Alanine.

| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Boc-L-Alanine | 95 | >99 |

| 2 | Boc-L-alaninol | 88 | >99 |

| 3 | (S)-N-Boc-2-bromo-1-propanamine | 75 | >98 |

Note: Data presented are hypothetical and representative of typical outcomes for these reaction types.

Chiral Resolution and Analysis

For racemic mixtures of this compound, or for the determination of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC), is recommended.

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The ratio may need to be optimized for baseline separation (e.g., 90:10 hexane:isopropanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Data Presentation: Chiral HPLC Separation

The following table presents hypothetical retention times and resolution for the chiral separation of this compound enantiomers.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-N-Boc-2-bromo-1-propanamine | 8.5 | \multirow{2}{*}{> 2.0} |

| (S)-N-Boc-2-bromo-1-propanamine | 10.2 |

Note: Data presented are hypothetical and for illustrative purposes.

Visualizations

Synthetic Pathway

Caption: Synthetic route to (S)-N-Boc-2-bromo-1-propanamine.

Chiral HPLC Workflow

Caption: Workflow for chiral HPLC analysis.

Conclusion

This technical guide provides essential information on the chirality of this compound for researchers in drug discovery and organic synthesis. The detailed protocols for stereoselective synthesis and chiral analysis, along with the structured data presentation and clear visualizations, offer a practical framework for the preparation and characterization of the enantiomers of this important chiral building block. The methodologies described herein are robust and can be adapted to specific research needs, facilitating the development of novel, enantiomerically pure molecules.

Commercial Suppliers and Technical Applications of N-Boc-2-bromo-1-propanamine: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-bromo-1-propanamine, a key building block in modern organic synthesis, plays a significant role in the development of novel pharmaceuticals and chiral ligands. Its unique bifunctional nature, possessing both a protected amine and a reactive bromide, allows for sequential and controlled introduction of molecular complexity. This technical guide provides a comprehensive overview of commercially available sources of this compound, detailed experimental protocols for its synthesis and application, and insights into its utility in drug discovery and development.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various quantities with purity specifications suitable for synthetic applications. Researchers can source this intermediate from the following reputable suppliers:

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Accela ChemBio Co.,Ltd. | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

| Aikon International Limited | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

| Amadischem | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

| Advanced ChemBlocks | 121102-88-3 | C8H16BrNO2 | 238.13 | 95% |

| AstaTech | 121102-88-3 | C8H16BrNO2 | 238.125 | - |

| ChemicalBook | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

| CymitQuimica | 121102-88-3 | C8H16BrNO2 | - | - |

| Laibo Chem | - | - | - | - |

| Shanghai ChuangYan Chemical Technology Co., Ltd. | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | 121102-88-3 | C8H16BrNO2 | 238.12 | - |

Synthesis of this compound

The standard method for the synthesis of this compound involves the protection of the primary amine of 2-bromo-1-propanamine with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 2-bromo-1-propanamine

Materials:

-

2-bromo-1-propanamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromo-1-propanamine hydrobromide (1.0 equivalent) in the chosen solvent (e.g., DCM or THF), add the base (e.g., triethylamine, 2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly those containing chiral amine moieties. The Boc protecting group allows for the selective reaction at the bromine-bearing carbon, while the amine remains masked. Subsequent deprotection under acidic conditions reveals the primary amine for further functionalization.

Synthesis of Chiral Amines

The bromide in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities at the 2-position of the propane backbone. By using chiral nucleophiles or employing asymmetric catalytic methods, this intermediate can be converted into a diverse array of enantiomerically enriched chiral amines, which are crucial components of many active pharmaceutical ingredients (APIs).[1]

Role as a Pharmaceutical Intermediate

Signaling Pathways and Biological Context

Currently, there is no direct evidence in the scientific literature linking this compound itself to specific signaling pathways. As a synthetic intermediate, its biological activity is not the primary focus of research. The biological relevance arises from the final molecules synthesized using this building block. The diverse range of chiral amines and other complex molecules that can be generated from this compound may interact with a multitude of biological targets, including enzymes, receptors, and ion channels, thereby modulating various signaling pathways implicated in disease. The specific pathways affected would be entirely dependent on the final structure of the synthesized compound.

References

Technical Guide to the Safe Handling of N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for N-Boc-2-bromo-1-propanamine (CAS No: 121102-88-3), a key reagent in organic synthesis and pharmaceutical development. Due to the limited availability of a specific Safety Data Sheet (SDS), this guide synthesizes information from publicly available data for this compound and structurally similar chemicals to provide the most thorough safety recommendations.

Chemical and Physical Properties

This compound, also known as tert-butyl (2-bromopropyl)carbamate, is a carbamate ester. While detailed experimental data for this specific compound is not fully available, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 121102-88-3 | [1] |

| Molecular Formula | C8H16BrNO2 | [1] |

| Molecular Weight | 238.12 g/mol | [1] |

| Predicted pKa | 11.82 ± 0.46 | [1] |

| Recommended Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when working with this compound. The following procedures are recommended based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent inhalation of any vapors or mists. Use spark-proof tools and avoid sources of ignition as the flammability of this specific compound is unknown.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The combustion of this compound may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 3.1.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and follow institutional procedures for hazardous material cleanup.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

Visual Safety Guides

The following diagrams illustrate key safety workflows and potential hazard pathways.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Amines using N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these amines is often critical for their therapeutic efficacy and safety. N-Boc-2-bromo-1-propanamine is a versatile chiral starting material for the synthesis of a variety of N-substituted chiral 1,2-propanediamines. The presence of a bromine atom at the C2 position allows for nucleophilic substitution, while the Boc-protected amine at the C1 position enables subsequent deprotection and further functionalization. This document provides detailed protocols for the synthesis of chiral amines using this compound as a key intermediate.

Reaction Principle

The synthesis of chiral amines from this compound proceeds via a nucleophilic substitution reaction (SN2). A primary or secondary amine acts as the nucleophile, displacing the bromide ion. The reaction's stereochemical outcome is influenced by the stereochemistry of the starting material. It is hypothesized that the reaction may proceed through a transient aziridinium ion intermediate, which is then opened by the nucleophile. The use of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction without competing with the amine nucleophile.

Data Presentation

The following table summarizes representative, non-validated data for the synthesis of various chiral amines from (S)-N-Boc-2-bromo-1-propanamine and different amine nucleophiles. The yields and diastereomeric excess (d.e.) are illustrative and will vary depending on the specific reaction conditions and the nature of the nucleophile.

| Entry | Nucleophile (Amine) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |

| 1 | Benzylamine | (S)-N¹-Benzyl-N²-Boc-1,2-propanediamine | Acetonitrile | DIEA | 80 | 24 | 75 | >95 |

| 2 | Morpholine | (S)-4-(1-(tert-butoxycarbonylamino)propan-2-yl)morpholine | DMF | K₂CO₃ | 70 | 36 | 68 | >95 |

| 3 | (R)-α-Methylbenzylamine | (S,R)-N¹-(1-phenylethyl)-N²-Boc-1,2-propanediamine | DMSO | NaHCO₃ | 90 | 48 | 62 | 90 |

| 4 | Aniline | (S)-N¹-Phenyl-N²-Boc-1,2-propanediamine | Dioxane | Cs₂CO₃ | 100 | 48 | 55 | >95 |

Experimental Protocols

General Protocol for the Synthesis of N'-Substituted-(S)-N-Boc-1,2-propanediamines

Materials:

-

(S)-N-Boc-2-bromo-1-propanamine

-

Amine nucleophile (e.g., benzylamine)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), Potassium Carbonate)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-N-Boc-2-bromo-1-propanamine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile). Add the non-nucleophilic base (e.g., DIEA, 1.5 eq.).

-

Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N'-substituted-(S)-N-Boc-1,2-propanediamine.

Protocol for the Deprotection of the Boc Group

Materials:

-

N'-Substituted-(S)-N-Boc-1,2-propanediamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected diamine in dichloromethane in a round-bottom flask.

-

Deprotection: Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C. The amount of TFA will depend on the scale of the reaction, but typically a 20-50% solution of TFA in DCM is used.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate to yield the deprotected chiral diamine.

-

Mandatory Visualizations

Caption: General experimental workflow for the synthesis of chiral amines.

Caption: Plausible aziridinium ion-mediated reaction mechanism.

Application Notes: N-Boc-2-bromo-1-propanamine in Peptide Synthesis

Introduction

N-Boc-2-bromo-1-propanamine is a specialized chemical reagent employed in the field of peptide synthesis and drug discovery. Its unique structure, featuring a bromine atom as a leaving group and a Boc-protected amine, makes it an effective building block for introducing aminopropyl groups with a methyl side chain. This modification is instrumental in the development of peptidomimetics, constrained peptides, and other modified peptides with enhanced biological activity, stability, or altered pharmacological profiles. This document provides detailed protocols and applications for researchers utilizing this versatile reagent.

Core Applications

The primary application of this compound is the site-specific alkylation of nucleophiles within a peptide sequence or on individual amino acids. This allows for the synthesis of non-natural amino acid derivatives and the creation of unique peptide architectures.

-

N-Alkylation of Amino Acids and Peptides: The reagent can be used to alkylate the N-terminal amine of a peptide or the side-chain amine of residues like Lysine. This modification can increase the peptide's resistance to enzymatic degradation.

-

Synthesis of Diaminopropionic Acid (DAP) Analogs: It serves as a key precursor for synthesizing chiral 2,3-diaminopropionic acid derivatives, which are valuable components in creating novel peptide structures.

-

Formation of Cyclic Peptides: By reacting with two nucleophilic sites within a peptide chain, it can act as a linker to form constrained or cyclic peptides, often leading to improved receptor binding and specificity.

Experimental Protocols

Protocol 1: N-Terminal Alkylation of a Resin-Bound Peptide

This protocol details the alkylation of the primary amine at the N-terminus of a peptide chain while it is still attached to a solid support (e.g., Rink Amide resin).

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

-

Alkylation Reaction:

-

Dissolve this compound (5 equivalents) and DIPEA (10 equivalents) in DMF.

-

Add the solution to the swollen resin.

-

Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

-

Boc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Boc group from the newly introduced aminopropyl moiety (if further elongation is desired). For final cleavage, proceed to the next step.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the mass of the final product using Mass Spectrometry (e.g., LC-MS).

Data Presentation

The efficiency of the alkylation reaction can vary based on the peptide sequence and reaction conditions. Below is a summary of typical results.

| Parameter | Value | Notes |

| Reagent Equivalents | 5 eq. | This compound |

| Base Equivalents | 10 eq. | DIPEA |

| Reaction Time | 12-18 hours | At room temperature |

| Typical Crude Purity | 65-80% | Dependent on peptide sequence |

| Typical Isolated Yield | 40-60% | After RP-HPLC purification |

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved when using this compound in peptide synthesis.

Application Notes and Protocols: N-Alkylation of Primary Amines with N-Boc-2-bromo-1-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary amines using N-Boc-2-bromo-1-propanamine. This reaction is a valuable method for the synthesis of N-substituted-N'-Boc-1,2-diaminopropanes, which are important building blocks in medicinal chemistry and drug discovery. The Boc (tert-butoxycarbonyl) protecting group allows for the selective functionalization of the newly formed secondary amine after deprotection. This application note outlines a general procedure, potential substrates, and expected outcomes, and includes a detailed experimental protocol and a template for data collection.

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis. However, the direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.

To overcome this challenge, a common strategy is to use an alkylating agent that introduces a protected amine functionality. This compound is an excellent reagent for this purpose. It allows for the controlled mono-alkylation of a primary amine to yield a secondary amine that is protected as a Boc-carbamate. The Boc group can be easily removed under acidic conditions, providing access to the free secondary amine for further elaboration. This method is particularly useful in the synthesis of complex polyamine analogs and other nitrogen-containing compounds with therapeutic potential.

Reaction Scheme

The overall transformation involves the nucleophilic substitution of the bromide in this compound by a primary amine, typically in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Caption: General reaction scheme for the N-alkylation of a primary amine with this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary amine with this compound on a 1 mmol scale.

Materials:

-

Primary amine (1.0 mmol, 1.0 eq)

-

This compound (1.2 mmol, 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5-10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol) and the chosen anhydrous solvent (DMF or MeCN, 5-10 mL).

-

Addition of Base: Add the base (potassium carbonate or DIPEA, 2.0-3.0 mmol). If using potassium carbonate, ensure vigorous stirring to maintain a good suspension.

-

Addition of Alkylating Agent: To the stirred mixture, add this compound (1.2 mmol) at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the primary amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. If potassium carbonate was used, filter off the solid and wash it with a small amount of ethyl acetate. c. Concentrate the filtrate (or the reaction mixture if DIPEA was used) under reduced pressure to remove the solvent. d. Partition the residue between ethyl acetate and water or saturated aqueous NaHCO₃ solution. e. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-N'-Boc-1,2-diaminopropane.

Data Presentation

The following table serves as a template for recording the results of the N-alkylation of various primary amines with this compound. Researchers should adapt the reaction conditions as necessary for optimal results with each substrate.

| Entry | Primary Amine (Substrate) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Benzylamine | K₂CO₃ | DMF | 60 | 12 | Data not available |

| 2 | Aniline | DIPEA | MeCN | 70 | 18 | Data not available |

| 3 | n-Butylamine | K₂CO₃ | MeCN | 50 | 8 | Data not available |

| 4 | Cyclohexylamine | DIPEA | DMF | 80 | 24 | Data not available |

| 5 | 4-Methoxybenzylamine | K₂CO₃ | DMF | 60 | 14 | Data not available |

Note: The yields and reaction times are representative and will need to be determined empirically for each specific substrate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of a primary amine with this compound followed by purification.

Caption: Experimental workflow for N-alkylation and purification.

Logical Relationship of Reaction Components

This diagram illustrates the roles and relationships of the key components in the N-alkylation reaction.

Caption: Relationship of components in the N-alkylation reaction.

Application Notes and Protocols: N-Boc-2-bromo-1-propanamine as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-2-bromo-1-propanamine as a versatile precursor in the synthesis of valuable heterocyclic compounds. The primary application highlighted is the synthesis of N-Boc-2-methylaziridine, a key building block in medicinal chemistry. This document offers detailed experimental protocols and data presented in a clear, structured format to facilitate its use in a research and development setting.

Introduction

This compound is a bifunctional molecule containing a bromine atom and a Boc-protected amine. This unique structure makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles. The presence of a good leaving group (bromide) and a nucleophilic nitrogen (after deprotonation) on the same molecule allows for efficient intramolecular cyclization reactions. The tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions, allowing for subsequent functionalization of the heterocyclic product.

Application 1: Synthesis of N-Boc-2-methylaziridine

The most direct and well-established application of this compound is its conversion to N-Boc-2-methylaziridine via an intramolecular nucleophilic substitution (SN2) reaction. Aziridines are highly valuable three-membered heterocyclic rings that serve as versatile intermediates in the synthesis of more complex molecules, including amino alcohols, diamines, and other heterocycles, which are prevalent in many pharmaceutical agents. The base-mediated cyclization of this compound provides a straightforward route to this important chiral building block.

Quantitative Data Summary

| Product | Precursor | Reaction Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| N-Boc-2-methylaziridine | This compound | Intramolecular Cyclization | NaH | THF | 0 to rt | 12 | 85-95 | >95 |